Enables Distinct C-H Activation Pathway Inaccessible to Monomeric Alkylboronic Acids
In palladium-catalyzed C-H alkylation reactions, methylboroxine engages via a mechanistic pathway that is fundamentally different from that of monomeric alkylboronic acids. Under identical conditions, methylboronic acid provided the desired product in less than 5% yield, indicating a severely problematic transmetalation step. In contrast, methylboroxine, acting as the coupling partner, successfully enabled the reaction, achieving yields up to 78% for sp2 C-H bonds and up to 92% for sp3 C-H bonds [1].
| Evidence Dimension | Yield of C-H Methylation Product (2-phenylpyridine substrate) |
|---|---|
| Target Compound Data | Up to 78% isolated yield for sp2 C-H; up to 92% for sp3 C-H |
| Comparator Or Baseline | Methylboronic acid: less than 5% yield |
| Quantified Difference | >73% absolute yield increase for sp2 C-H bonds; >87% increase for sp3 C-H bonds |
| Conditions | Pd(OAc)2 catalyst, Cu(OAc)2 and benzoquinone as promoters, 100 °C, 24 h, CH2Cl2 |
Why This Matters
This demonstrates that methylboroxine is not merely an alternative but an enabling reagent for a distinct, high-value synthetic transformation where a direct monomeric analog fails.
- [1] Chen, X., Goodhue, C. E., & Yu, J.-Q. (2006). Palladium-Catalyzed Alkylation of sp2 and sp3 C−H Bonds with Methylboroxine and Alkylboronic Acids: Two Distinct C−H Activation Pathways. Journal of the American Chemical Society, 128(39), 12634–12635. View Source
